Cyclohepta-2,4,6-triene-1-carbonyl Chloride
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Overview
Description
Cyclohepta-2,4,6-triene-1-carbonyl Chloride is an organic compound that features a seven-membered ring with three conjugated double bonds and a carbonyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohepta-2,4,6-triene-1-carbonyl Chloride can be synthesized through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, which converts it into cyclohepta-2,4,6-trien-1-one. This intermediate can then be reacted with thionyl chloride to form the desired carbonyl chloride compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta-2,4,6-triene-1-carbonyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include cyclohepta-2,4,6-triene-1-carboxylic acid, cyclohepta-2,4,6-triene-1-ol, and various esters and amides .
Scientific Research Applications
Cyclohepta-2,4,6-triene-1-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohepta-2,4,6-triene-1-carbonyl Chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Tropone: Composed of a cycloheptatriene ring and a carbonyl group.
Tropolone: Contains a cycloheptatriene ring, a carbonyl group, and a hydroxyl group.
Hinokitiol: Features a cycloheptatriene ring, an isopropyl group, a carbonyl group, and a hydroxyl group.
Uniqueness
Cyclohepta-2,4,6-triene-1-carbonyl Chloride is unique due to its combination of a conjugated triene system and a reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohepta-2,4,6-triene-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8(10)7-5-3-1-2-4-6-7/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZATBHOTNVWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460790 |
Source
|
Record name | Cyclohepta-2,4,6-triene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-48-7 |
Source
|
Record name | Cyclohepta-2,4,6-triene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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